molecular formula C21H23N3O6S B2836634 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide CAS No. 451466-61-8

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

Katalognummer: B2836634
CAS-Nummer: 451466-61-8
Molekulargewicht: 445.49
InChI-Schlüssel: AFXWCLXKUHFVOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The compound has several functional groups attached to it, including a methoxyethyl group, a trimethoxyphenyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex three-dimensional structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the methoxy groups could potentially undergo demethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, density, and solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds structurally related to the specified molecule have been extensively studied for their synthesis methodologies, structural characterization, and potential as intermediates in the development of pharmaceuticals and materials. For example, the synthesis of novel benzodifuranyl derivatives derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such compounds (Abu‐Hashem et al., 2020). Similarly, the synthesis and characterization of quinazoline derivatives have shown promising results in exploring their pharmacological activities, including diuretic and antihypertensive effects (Rahman et al., 2014).

Biological and Pharmacological Applications

Several studies have been conducted on the biological and pharmacological applications of quinazoline derivatives, emphasizing their potential in treating various diseases. For instance, the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase presented their potential as antitumor and/or antibacterial agents (Gangjee et al., 1996). Another study on the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization highlighted innovative approaches to generating compounds with potential applications in pharmaceuticals (Kut et al., 2020).

Novel Drug Development

Research into quinazoline derivatives and related compounds has also focused on novel drug development, particularly in the areas of antimicrobial, antitumor, and anti-inflammatory agents. For example, the synthesis and biological screening of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers demonstrated both the material application and the biological activity of such compounds, indicating their dual-use potential (Khalifa et al., 2015).

Zukünftige Richtungen

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be studied for its potential medicinal properties, given the interest in quinazoline derivatives as potential anticancer agents .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the introduction of the substituents at the appropriate positions. The sulfanylidene group is introduced through a thioamide intermediate. The carboxamide group is introduced through a coupling reaction with an appropriate amine. The methoxyethyl group is introduced through an alkylation reaction. The trimethoxyphenyl group is introduced through a substitution reaction.", "Starting Materials": [ "2-aminobenzonitrile", "3,4,5-trimethoxybenzaldehyde", "ethyl cyanoacetate", "methyl 2-bromoacetate", "2-methoxyethylamine", "thiourea", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-phenylquinazoline", "a. Condensation of 2-aminobenzonitrile with 3,4,5-trimethoxybenzaldehyde in the presence of sulfuric acid to form 2-(3,4,5-trimethoxyphenyl)quinazoline", "b. Reduction of 2-(3,4,5-trimethoxyphenyl)quinazoline with sodium hydride in ethanol to form 2-phenylquinazoline", "Step 2: Synthesis of 3-(2-methoxyethyl)-2-phenylquinazoline", "a. Alkylation of 2-phenylquinazoline with methyl 2-bromoacetate in the presence of sodium hydride in DMF to form 3-(2-bromoethyl)-2-phenylquinazoline", "b. Reaction of 3-(2-bromoethyl)-2-phenylquinazoline with 2-methoxyethylamine in the presence of potassium carbonate in DMF to form 3-(2-methoxyethyl)-2-phenylquinazoline", "Step 3: Synthesis of 3-(2-methoxyethyl)-4-oxo-2-thioxo-2,3-dihydro-1H-quinazoline-7-carboxylic acid ethyl ester", "a. Reaction of 3-(2-methoxyethyl)-2-phenylquinazoline with thiourea in the presence of acetic anhydride to form 3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1H-quinazoline-4-carboxylic acid ethyl ester", "b. Hydrolysis of 3-(2-methoxyethyl)-2-thioxo-2,3-dihydro-1H-quinazoline-4-carboxylic acid ethyl ester with sodium hydroxide in water to form 3-(2-methoxyethyl)-4-oxo-2-thioxo-2,3-dihydro-1H-quinazoline-7-carboxylic acid", "Step 4: Synthesis of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide", "a. Reaction of 3-(2-methoxyethyl)-4-oxo-2-thioxo-2,3-dihydro-1H-quinazoline-7-carboxylic acid with sodium hydride in DMF to form 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxylic acid", "b. Coupling of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxylic acid with 2-methoxyethylamine in the presence of hydrochloric acid to form 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide" ] }

451466-61-8

Molekularformel

C21H23N3O6S

Molekulargewicht

445.49

IUPAC-Name

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H23N3O6S/c1-27-8-7-24-20(26)14-6-5-12(9-15(14)23-21(24)31)19(25)22-13-10-16(28-2)18(30-4)17(11-13)29-3/h5-6,9-11H,7-8H2,1-4H3,(H,22,25)(H,23,31)

InChI-Schlüssel

AFXWCLXKUHFVOV-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)NC1=S

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.